2-(Propan-2-yl)phenyl 3-bromobenzoate

Description

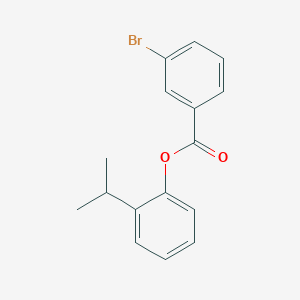

2-(Propan-2-yl)phenyl 3-bromobenzoate is an aromatic ester compound featuring a benzoate core substituted with a bromine atom at the 3-position and a 2-(propan-2-yl)phenyl group as the esterifying alcohol moiety. This compound is structurally analogous to other substituted phenyl benzoates, such as those listed in industrial catalogs (e.g., phenyl 5-bromo-2-hydroxybenzoate, phenyl 3-chloropropanoate) . Its synthesis likely involves esterification between 3-bromobenzoic acid and 2-(propan-2-yl)phenol under acidic or catalytic conditions, similar to protocols described for related esters .

Properties

CAS No. |

6344-33-8 |

|---|---|

Molecular Formula |

C16H15BrO2 |

Molecular Weight |

319.19 g/mol |

IUPAC Name |

(2-propan-2-ylphenyl) 3-bromobenzoate |

InChI |

InChI=1S/C16H15BrO2/c1-11(2)14-8-3-4-9-15(14)19-16(18)12-6-5-7-13(17)10-12/h3-11H,1-2H3 |

InChI Key |

VKOJPLGZKQLVST-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=CC=C1OC(=O)C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yl)phenyl 3-bromobenzoate typically involves the esterification reaction between 2-(propan-2-yl)phenol and 3-bromobenzoic acid. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the pure product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)phenyl 3-bromobenzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The phenyl group can undergo oxidation to form quinones or other oxidized products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and various amines. These reactions are typically carried out in polar solvents like ethanol or water.

Reduction Reactions: Lithium aluminum hydride or sodium borohydride are commonly used as reducing agents in anhydrous ether or tetrahydrofuran.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used in acidic or basic conditions.

Major Products Formed

Substitution Reactions: Products include various substituted phenyl benzoates.

Reduction Reactions: The major product is 2-(propan-2-yl)phenyl 3-bromobenzyl alcohol.

Oxidation Reactions: Products include quinones and other oxidized derivatives.

Scientific Research Applications

2-(Propan-2-yl)phenyl 3-bromobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biochemical pathways.

Medicine: It serves as a precursor in the synthesis of drugs with anti-inflammatory and analgesic properties.

Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Propan-2-yl)phenyl 3-bromobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can inhibit or activate certain biochemical pathways, leading to its observed effects in various applications. The exact molecular targets and pathways depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Physicochemical Properties

The table below compares 2-(propan-2-yl)phenyl 3-bromobenzoate with analogous phenyl benzoate derivatives, highlighting substituent positions, synthesis methods, and inferred properties based on structural and computational analyses:

Key Observations :

- Electronic Effects : The 3-bromo substituent in the target compound withdraws electron density, which can be modeled using density-functional theory (DFT) to predict reactivity trends, as demonstrated in prior thermochemical studies .

- Crystal structure determination via SHELX software could elucidate packing efficiency.

- Synthetic Flexibility : Unlike phenyl 5-bromo-2-hydroxybenzoate, which requires protection/deprotection of the –OH group, the target compound avoids such steps due to the absence of competing functional groups .

Computational and Experimental Insights

- For example, bromine’s electronegativity may localize electron density on the carbonyl oxygen, affecting hydrolysis rates .

- Thermochemical Stability : Studies on gradient-corrected exchange-correlation functionals suggest that halogenated esters exhibit distinct stabilization energies, with bromine contributing more significantly than chlorine due to its larger atomic radius and polarizability.

Industrial and Pharmacological Relevance

), its structural analogs (e.g., phenyl bromoacetate, phenyl dichlorophosphate) are utilized as precursors in specialty chemical synthesis . The compound’s lipophilicity and stability may render it suitable for applications in polymer additives or agrochemicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.